2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester
Description
2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester is a structurally complex thiophene derivative featuring a substituted vinyl group with (Z)-stereochemistry, a cyano substituent, and a methyl ester moiety. The compound’s unique substitution pattern—amino at position 2, methyl at position 4, and a (Z)-configured 2-cyano-1-methyl-vinyl group at position 5—imparts distinct electronic and steric properties. Such derivatives are often explored as intermediates in pharmaceutical synthesis, particularly for coordinating metal ions or modifying biological activity .
Properties
IUPAC Name |
methyl 2-amino-5-[(Z)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6(4-5-12)9-7(2)8(10(13)16-9)11(14)15-3/h4H,13H2,1-3H3/b6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRLJASBMJWAOD-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)N)/C(=C\C#N)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Gewald Protocol
In a representative procedure, methyl cyanoacetate (30.0 mmol), sulfur (30.0 mmol), and morpholine (17.0 mmol) are combined in DMF at 50°C. Propionaldehyde (30.0 mmol) is added, yielding 2-amino-5-methyl-thiophene-3-carboxylic acid methyl ester with a 73.6% yield after extraction and purification. Key parameters include:
Table 1: Gewald Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes cyclization efficiency |
| Temperature | 50°C | Prevents decomposition |
| Aldehyde/Ketone | Propionaldehyde | Introduces 5-methyl group |
Introduction of the (Z)-2-Cyano-1-methyl-vinyl Group
The stereoselective installation of the (Z)-configured vinyl group at position 5 requires post-functionalization strategies. Two primary approaches emerge: Knoevenagel condensation and Horner-Wadsworth-Emmons (HWE) reaction .
Knoevenagel Condensation
After forming the 5-formyl intermediate (via oxidation of the 5-methyl group), condensation with a cyanoacetate derivative could yield the desired vinyl group. However, oxidation of methyl to formyl is non-trivial. Alternative routes involve direct use of α-cyano aldehydes in the Gewald reaction, though such substrates are synthetically demanding.
Horner-Wadsworth-Emmons Reaction
The HWE reaction offers superior stereocontrol. A phosphoryl-stabilized ylide, derived from (Z)-2-cyano-1-methyl-vinylphosphonate, reacts with the 5-formyl thiophene to install the vinyl group.
Table 2: HWE Reaction Conditions
| Reagent | Solvent | Temperature | (Z):(E) Ratio |
|---|---|---|---|
| NaH/Phosphonate ester | THF | 0°C | 85:15 |
| DBU | CH₂Cl₂ | rt | 92:8 |
The use of 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane enhances (Z)-selectivity by minimizing steric interactions during ylide formation.
Functionalization of the Thiophene Core
Lithiation and Electrophilic Trapping
Direct functionalization at position 5 can be achieved via regioselective lithiation. Treating the thiophene with n-butyllithium (-78°C, THF) generates a lithio-intermediate, which reacts with electrophiles like acrylonitrile derivatives. This method avoids oxidation steps but requires stringent temperature control.
Cross-Coupling Strategies
| Catalyst | Ligand | Yield (%) | (Z) Selectivity |
|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | 68 | 78% |
| Pd(OAc)₂ | SPhos | 72 | 85% |
Stereochemical Control and Purification
The (Z)-configuration is thermodynamically less favored due to steric clashes between the cyano and methyl groups. Strategies to enhance (Z)-selectivity include:
-
Low-temperature reactions : Slowing isomerization post-synthesis.
-
Bulky bases : Using DBU or DIPEA to stabilize the transition state.
-
Chromatographic separation : Silica gel chromatography with hexane/EtOAc gradients resolves (Z) and (E) isomers.
Scalability and Industrial Considerations
Solvent Selection
Industrial routes prioritize safety and cost. Ethanol or 2-propanol replace DMF in large-scale Gewald reactions, though yields drop marginally (65–70%).
Table 4: Scalability Challenges
| Factor | Lab-Scale | Industrial Adaptation |
|---|---|---|
| Solvent | DMF | 2-Propanol |
| Cyanide Source | NaCN | TMSCN |
| Yield | 70–75% | 60–65% |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that thiophene derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester showed cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapeutics .
Antimicrobial Properties : Thiophene derivatives have also been evaluated for their antimicrobial activity. The presence of the cyano group enhances their efficacy against certain bacterial strains, making them candidates for developing new antibiotics .
Organic Synthesis
Building Block in Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex thiophene-based compounds. Its functional groups allow for various reactions, including nucleophilic substitutions and cycloadditions .
Fluorescent Materials : Due to its unique structure, this compound can be used to synthesize fluorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors .
Material Science
Conductive Polymers : Thiophenes are known for their electrical conductivity. The incorporation of this compound into polymer matrices has been explored to enhance the electrical properties of materials used in electronic devices .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thiophene derivatives, including our compound. The results indicated a significant reduction in cell viability in multiple cancer cell lines, highlighting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity
Research conducted by a team at a leading pharmaceutical university assessed the antimicrobial properties of various thiophene derivatives. Their findings showed that compounds similar to this compound exhibited strong activity against Staphylococcus aureus, suggesting its potential use in antibiotic formulations.
Mechanism of Action
The mechanism of action of 2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Key Differences :
- Substituent Positions: The patent compound features a 4-cyano group and a 3-(2-methoxy-2-oxoethyl) substituent, unlike the target compound’s 5-((Z)-2-cyano-1-methyl-vinyl) group.
- Stereochemistry : The patent compound lacks stereochemical complexity, whereas the target compound’s (Z)-vinyl group introduces geometric constraints.
- Applications : The patent compound is industrially synthesized for preparing bivalent salts of ranelic acid (e.g., strontium ranelate for osteoporosis treatment), highlighting its role as a carboxylate precursor .
| Parameter | Target Compound | Patent Compound |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂S | C₁₀H₁₀N₂O₄S |
| Molecular Weight (g/mol) | 251.3 | 254.26 |
| Key Substituents | 5-((Z)-2-cyano-1-methyl-vinyl), 4-methyl | 4-cyano, 3-(2-methoxy-2-oxoethyl) |
| Applications | Potential pharmaceutical intermediate | Ranelic acid salt synthesis |
Methyl 5-amino-1-benzothiophene-2-carboxylate
Key Differences :
- Core Structure : This compound replaces the thiophene ring with a benzothiophene (fused benzene-thiophene system), enhancing aromaticity and molecular rigidity.
- Functional Groups: Lacks cyano and vinyl substituents, reducing electron-withdrawing effects and reactivity.
- Uses : Classified as a laboratory chemical, suggesting utility in organic synthesis rather than direct pharmaceutical applications .
| Parameter | Target Compound | Benzothiophene Compound |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂S | C₁₀H₉NO₂S |
| Molecular Weight (g/mol) | 251.3 | 207.25 |
| Key Substituents | Amino, methyl ester, cyano-vinyl | Amino, methyl ester |
| CAS Number | Not disclosed | 20532-28-9 |
| Applications | Specialty synthesis | Laboratory chemicals |
Research Implications and Functional Contrasts
- Pharmaceutical Relevance : The patent compound’s carboxylate groups facilitate salt formation (e.g., with strontium), whereas the target compound’s stereochemistry may influence receptor binding in drug candidates .
- Solubility and Stability: The benzothiophene derivative’s fused ring system likely increases hydrophobicity compared to the target compound’s polar cyano and ester groups.
Biological Activity
2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester, also known as SC-321510, is a compound with significant potential in biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.
The compound has the following chemical formula:
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 236.29 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiophene ring.
- Introduction of the cyano group.
- Methyl esterification of the carboxylic acid.
These reactions often utilize reagents such as thionyl chloride and various catalysts to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes and cell signaling pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Anti-inflammatory Effects
Recent research indicates that compounds similar to SC-321510 exhibit notable anti-inflammatory properties:
- Inhibition of COX Enzymes : Compounds structurally related to SC-321510 have shown IC50 values against COX-1 and COX-2, suggesting potential for therapeutic use in conditions like arthritis and other inflammatory diseases. For instance, certain derivatives demonstrated IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .
Antioxidant Activity
Studies have also highlighted the antioxidant potential of thiophene derivatives:
- Radical Scavenging : Compounds with similar structures have been evaluated for their ability to scavenge free radicals, contributing to their overall protective effects against oxidative stress .
Case Studies
Several case studies have explored the biological effects of SC-321510 and its analogs:
- In Vivo Studies on Inflammation : In a carrageenan-induced paw edema model in rats, compounds related to SC-321510 significantly reduced inflammation markers compared to standard anti-inflammatory drugs like indomethacin .
- Cellular Studies : Research on RAW264.7 cells showed that treatment with SC-321510 analogs resulted in decreased expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA, indicating a reduction in inflammatory signaling pathways .
Data Table: Biological Activity Overview
| Biological Activity | Measurement Method | Results |
|---|---|---|
| COX-1 Inhibition | IC50 Assay | 19.45 μM |
| COX-2 Inhibition | IC50 Assay | 31.4 μM |
| Anti-inflammatory | Carrageenan Model | Significant reduction in edema |
| Antioxidant Activity | DPPH Scavenging | High radical scavenging capacity |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via condensation reactions, often starting with substituted thiophene precursors. A common approach involves:
Cyanoacetylation : Reacting 2-amino-4-methylthiophene-3-carboxylate derivatives with cyanoacetylating agents (e.g., cyanoacetic acid derivatives) under acidic or basic conditions .
Stereocontrol : The (Z)-vinyl configuration is achieved using catalytic bases (e.g., sodium acetate) in polar aprotic solvents (e.g., DMF) at reflux (~120°C) to favor kinetic control .
- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (~70–85%) are reported using excess cyanoacetylating agents (1.2–1.5 eq) and inert atmospheres to prevent oxidation .
Q. How is the purity and structural identity of this compound validated in academic research?
- Methodological Answer :
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile impurities). Purity >95% is typical for research-grade material .
- Structural Confirmation :
NMR : H and C NMR identify key signals: δ ~6.5–7.0 ppm (vinyl proton, Z-configuration), δ ~2.5 ppm (methyl groups), and δ ~170 ppm (ester carbonyl) .
FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O) confirm functional groups .
Advanced Research Questions
Q. What computational or experimental strategies resolve contradictions in reported crystallographic data for Z-configuration vinyl-thiophene derivatives?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 100 K) confirms the (Z)-configuration via dihedral angles (e.g., 5–15° between cyano and methyl groups) .
- DFT Calculations : Compare experimental vs. computed bond lengths (e.g., C=C bond ~1.34 Å) and torsional angles to validate stereochemistry. Discrepancies >0.05 Å suggest synthetic artifacts or measurement errors .
Q. How does the electronic nature of the cyano-vinyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electrophilic Sites : The electron-withdrawing cyano group activates the vinyl moiety for nucleophilic attack (e.g., Michael addition). Reactivity is quantified via Hammett substituent constants (σ ~0.56 for CN) .
- Nucleophilic Trajectories : DFT studies show nucleophiles (e.g., Grignard reagents) preferentially attack the β-position of the vinyl group due to partial positive charge localization .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodological Answer :
- Batch vs. Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., isomerization to E-configuration). Pilot-scale trials report 85% yield at 10 L scale with <2% E-isomer .
- Purification : Use recrystallization (ethanol/water) or chiral chromatography (cellulose-based CSPs) to remove stereochemical impurities .
Data Analysis and Experimental Design
Q. How should researchers design kinetic studies to probe the stability of the Z-configuration under varying pH and temperature conditions?
- Methodological Answer :
Kinetic Setup : Prepare buffered solutions (pH 2–12) and monitor isomerization via UV-Vis (λ ~270 nm for Z→E transition) or H NMR (vinyl proton splitting).
Arrhenius Analysis : Calculate activation energy (E) from rate constants (k) at 25–80°C. Reported E values for similar compounds range 60–80 kJ/mol .
Q. What analytical techniques differentiate between regioisomeric byproducts in thiophene-ester derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
